molecular formula C9H12S B1456911 (3,4-Dimethylphenyl)methanethiol CAS No. 4496-95-1

(3,4-Dimethylphenyl)methanethiol

Cat. No.: B1456911
CAS No.: 4496-95-1
M. Wt: 152.26 g/mol
InChI Key: ZELNMWPKGYYFIQ-UHFFFAOYSA-N
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Description

(3,4-Dimethylphenyl)methanethiol is an organic compound with the molecular formula C₉H₁₂S. It is characterized by a thiol group (-SH) attached to a benzene ring substituted with two methyl groups at the 3 and 4 positions. This compound is known for its strong odor, which is typical of thiols, and is used in various chemical applications.

Biochemical Analysis

Biochemical Properties

(3,4-Dimethylphenyl)methanethiol plays a significant role in various biochemical reactions, particularly those involving sulfur metabolism. It interacts with several enzymes and proteins, including methanethiol oxidase, which catalyzes the oxidation of methanethiol to formaldehyde and hydrogen sulfide . This interaction is crucial for maintaining sulfur homeostasis in cells. Additionally, this compound can interact with selenium-binding protein 1 (SELENBP1), which is involved in the detoxification of sulfur compounds .

Cellular Effects

This compound has been shown to influence various cellular processes. It can inhibit the growth of certain methanotrophic bacteria by interfering with methane oxidation . In cancer cells, elevated levels of this compound have been associated with dysregulated sulfur metabolism, leading to changes in cell signaling pathways and gene expression . This compound can also affect cellular metabolism by altering the levels of key metabolites involved in sulfur metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and inhibit the activity of methanethiol oxidase, leading to the accumulation of methanethiol and its toxic effects . Additionally, this compound can undergo non-enzymatic reactions, such as the Maillard reaction, which can produce reactive intermediates that further impact cellular function . These interactions can result in changes in gene expression and enzyme activity, contributing to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade over time, especially in the presence of oxidizing agents . Long-term exposure to this compound in in vitro studies has shown that it can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity . These effects are often dose-dependent and can vary based on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models are highly dependent on the dosage. At low doses, the compound may have minimal effects, while higher doses can lead to significant toxic effects . In some studies, threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable response . At very high doses, the compound can cause adverse effects, including oxidative stress and cellular damage .

Metabolic Pathways

This compound is involved in several metabolic pathways related to sulfur metabolism. It can be metabolized by methanethiol oxidase to produce formaldehyde and hydrogen sulfide . Additionally, the compound can undergo further metabolism to produce various sulfur-containing metabolites, which can impact metabolic flux and the levels of other metabolites in the cell . These pathways are essential for maintaining sulfur homeostasis and preventing the accumulation of toxic sulfur compounds.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can be influenced by its interactions with these proteins, as well as by its chemical properties, such as its lipophilicity . These factors determine the compound’s distribution within different cellular compartments and tissues.

Subcellular Localization

The subcellular localization of this compound can significantly impact its activity and function. The compound can be directed to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall biochemical effects. For example, localization to the mitochondria can enhance its role in sulfur metabolism and its impact on cellular energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

(3,4-Dimethylphenyl)methanethiol can be synthesized through several methods. One common approach involves the reaction of (3,4-dimethylphenyl)methanol with hydrogen sulfide in the presence of a catalyst. Another method includes the use of thiourea and subsequent hydrolysis to yield the desired thiol compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethylphenyl)methanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3,4-Dimethylphenyl)methanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,4-Dimethylphenyl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. It can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dimethylphenyl)methanethiol
  • (3,5-Dimethylphenyl)methanethiol
  • (4-Methylphenyl)methanethiol

Uniqueness

(3,4-Dimethylphenyl)methanethiol is unique due to the specific positioning of the methyl groups on the benzene ring, which influences its chemical reactivity and physical properties. This distinct structure allows for specific interactions in chemical and biological systems, making it valuable for targeted applications .

Properties

IUPAC Name

(3,4-dimethylphenyl)methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12S/c1-7-3-4-9(6-10)5-8(7)2/h3-5,10H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELNMWPKGYYFIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CS)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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